H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

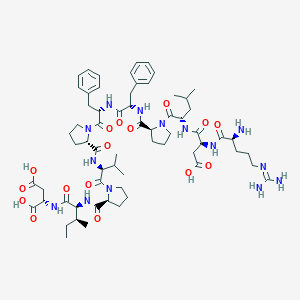

The compound H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a sequence of amino acids: arginine, aspartic acid, leucine, proline, phenylalanine, phenylalanine, proline, valine, proline, isoleucine, and aspartic acid. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale liquid-phase peptide synthesis (LPPS) can be used for industrial production, which is more suitable for producing longer peptides.

Analyse Des Réactions Chimiques

Types of Reactions

Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can undergo various chemical reactions, including:

Oxidation: This can occur at methionine or cysteine residues if present.

Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Applications De Recherche Scientifique

Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide bond formation and stability.

Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and kinetics.

Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

Industry: Used in the development of peptide-based materials and as additives in various products.

Mécanisme D'action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or ion channels. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands. The pathways involved often include signal transduction cascades that lead to cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Arg-Gly-Asp-Ser-OH: A well-known peptide involved in cell adhesion.

H-Ala-Gly-Asp-Val-OH: Another peptide with similar structural properties.

Uniqueness

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is unique due to its specific sequence, which imparts distinct biological activities and interactions. Its multiple proline residues contribute to a rigid structure, influencing its binding properties and stability.

Activité Biologique

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH is a peptide composed of a specific sequence of amino acids that imparts unique biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Overview of the Compound

- Chemical Structure : The peptide consists of the following amino acids:

- Arginine (Arg)

- Aspartic Acid (Asp)

- Leucine (Leu)

- Proline (Pro)

- Phenylalanine (Phe)

- Valine (Val)

- Isoleucine (Ile)

This sequence contributes to the peptide's structural stability and biological function, particularly through its proline-rich motifs which are known to influence conformation and binding properties in biological systems.

The biological activity of this compound primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The peptide may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, peptides containing proline residues have been shown to interact effectively with peptidases, influencing proteolytic processes .

- Receptor Binding : The structural configuration allows the peptide to mimic natural ligands, potentially modulating receptor functions involved in signaling pathways. This can lead to changes in cellular responses, such as proliferation or apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Peptides with similar sequences have demonstrated antimicrobial effects against various pathogens, suggesting potential use in treating infections.

- Antioxidant Activity : The presence of aromatic amino acids like phenylalanine contributes to antioxidant properties, which can protect cells from oxidative stress.

- Cell Adhesion and Migration : The Arg-Asp sequence is known for promoting cell adhesion, which is crucial in wound healing and tissue regeneration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other biologically active peptides:

| Peptide Sequence | Biological Activity | IC50 Value (µM) |

|---|---|---|

| H-Arg-Gly-Asp-Ser-OH | Cell adhesion promotion | 10 |

| H-Ala-Gly-Asp-Val-OH | Modulation of immune response | 15 |

| H-Leu-Pro-Pro-OH | Antihypertensive activity | 5 |

| This compound | Antimicrobial and antioxidant properties | N/A |

The unique sequence of this compound allows for distinct interactions that can lead to varied biological outcomes compared to other peptides .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar peptides:

- Study on Enzyme Inhibition : Research indicated that proline-rich peptides could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in diabetes management .

- Antimicrobial Activity Study : A study demonstrated that peptides derived from food proteins exhibited significant antimicrobial activity against foodborne pathogens. This opens avenues for using such peptides as natural preservatives in food technology .

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGVFGIWNYFBSU-MLTWUYQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H94N14O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.